molecular formula C11H6ClN3O2 B8760069 1-(4-Chlorophenyl)-5-cyano-1h-pyrazole-4-carboxylic acid CAS No. 98476-34-7

1-(4-Chlorophenyl)-5-cyano-1h-pyrazole-4-carboxylic acid

Cat. No. B8760069
CAS RN: 98476-34-7
M. Wt: 247.64 g/mol
InChI Key: CHYAPGPZIQCOOA-UHFFFAOYSA-N
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Patent
US04589905

Procedure details

A hot solution of 5.61 g of potassium hydroxide dissolved in 110 ml of 3A ethanol was added to a hot solution of 11.3 g of 5-cyano-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester dissolved in 225 ml of 3A ethanol. The precipitated salt that was formed was dissolved into 1 liter of water and the solution was acidified with concentrated hydrochloric acid. The precipitated solid was collected by filtraton and recrystallized from toluene to provide 8.47 g of 5-cyano-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. MP=192°-195° C.
Quantity
5.61 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3A
Quantity
225 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([C:5]1[N:9]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)[N:8]=[CH:7][C:6]=1[C:17]([O:19]CC)=[O:18])#[N:4].O.Cl>C(O)C>[C:3]([C:5]1[N:9]([C:10]2[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=2)[N:8]=[CH:7][C:6]=1[C:17]([OH:19])=[O:18])#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
5.61 g
Type
reactant
Smiles
[OH-].[K+]
Name
3A
Quantity
110 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
C(#N)C1=C(C=NN1C1=CC=C(C=C1)Cl)C(=O)OCC
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
3A
Quantity
225 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated salt that was formed
CUSTOM
Type
CUSTOM
Details
The precipitated solid was collected by filtraton
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NN1C1=CC=C(C=C1)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.47 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.